4-Bromo-2-fluorophenol
Overview
Description
4-Bromo-2-fluorophenol is a halogenated phenol derivative that has been utilized in various chemical syntheses and applications. It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the second position on the phenol ring. This compound serves as an intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.
Synthesis Analysis
The synthesis of derivatives of 4-Bromo-2-fluorophenol has been explored in several studies. For instance, the synthesis of no-carrier-added (n.c.a.) 4-[18F]fluorophenol, which is structurally related to 4-Bromo-2-fluorophenol, has been achieved through various methods, including nucleophilic substitution reactions . Another study reported the synthesis of a compound containing the 4-bromo-2-fluorophenol moiety through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation . These syntheses highlight the versatility of halogenated phenols as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromo-2-fluorophenol has been extensively studied using spectroscopic and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by FT-IR, UV-Vis, and single-crystal X-ray diffraction, revealing detailed information about its intermolecular contacts . Similarly, the structural, spectroscopic, and electronic properties of a Schiff-base molecule derived from 4-bromo-2-fluorophenol were investigated using both experimental and theoretical methods, including DFT calculations .
Chemical Reactions Analysis
4-Bromo-2-fluorophenol and its derivatives participate in various chemical reactions. For instance, 2-bromophenol, which shares a similar halogen substitution pattern, has been used as a catalyst in the fluoroalkylation of alkenes and alkynes, demonstrating the potential of halogenated phenols in catalysis . Additionally, the photolysis of 4-bromophenol has been studied, providing insights into the dissociation processes and the dynamics of H atom loss from the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-fluorophenol derivatives have been characterized through various analytical techniques. The solubility, thermal stability, and electrochemical properties of poly(iminophenol)s derived from 4-bromobenzaldehyde, for example, were assessed using techniques such as TG-DTA, DSC, and cyclic voltammetry . These studies contribute to a better understanding of the material properties of halogenated phenol derivatives and their potential applications.
Scientific Research Applications
Radiochemical Synthesis
4-Bromo-2-fluorophenol derivatives are used as precursors in the synthesis of radiopharmaceuticals. For instance, bis(4-benzyloxyphenyl)iodonium salts, including 4-Bromo-2-fluorophenol variants, have been effective in synthesizing no-carrier-added (n.c.a.) 4-[18F]fluorophenol. This compound is an essential intermediate for constructing more complex molecules with a 4-[18F]fluorophenoxy moiety, valuable in medical imaging applications (Helfer et al., 2013).
Photoreaction Mechanism
4-Bromo-2-fluorophenol has been studied for its photoreaction mechanisms. For example, investigations into 4-bromo-2-chloro-6-fluorophenol have revealed insights into intramolecular hydrogen-atom tunneling and photoreaction pathways in argon matrices at low temperatures (Nanbu et al., 2012).
Biotransformation Studies
The compound has been a subject of biotransformation studies. Escherichia coli cells expressing 4-hydroxyphenylacetate 3-hydroxylase have been shown to transform 4-halogenated phenols (including 4-fluorophenol derivatives) to their equivalent catechols, a process of interest in biocatalysis and environmental biotechnology (Coulombel et al., 2011).
Environmental Degradation
In environmental science, studies on 4-Bromo-2-fluorophenol involve its degradation. Anaerobic degradation of halogenated phenols by sulfate-reducing consortia is an area of research, exploring the bioremediation potential of these compounds (Häggblom & Young, 1995).
Interaction Studies
Investigations into the interactions and properties of 4-Bromo-2-fluorophenol and its derivatives have been conducted. For example, the study of the microwave spectra and internal rotation of 4-fluorophenol and related compounds provides insights into their structural and dynamic properties, crucial for understanding their behavior in various applications (Larsen, 1986).
Pharmaceutical and Agrochemical Applications
Finally, 4-Fluorophenol, closely related to 4-Bromo-2-fluorophenol, serves as a key intermediate in the industrial production of various pharmaceuticals and agrochemicals. Its preparation from 4-fluoro-aniline has been optimized for quality and yield, demonstrating its significance in these industries (Mercier & Youmans, 1996).
Safety And Hazards
When handling 4-Bromo-2-fluorophenol, avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
4-bromo-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVOZMPTISNBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175271 | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorophenol | |
CAS RN |
2105-94-4 | |
Record name | 4-Bromo-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2105-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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